molecular formula C16H21N3O4 B601328 Défluoro-linézolide CAS No. 556801-15-1

Défluoro-linézolide

Numéro de catalogue: B601328
Numéro CAS: 556801-15-1
Poids moléculaire: 319.36
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Defluoro Linezolid is a derivative of Linezolid, an antimicrobial agent belonging to the oxazolidinone class. Linezolid is known for its effectiveness against Gram-positive bacteria, including those resistant to other antibiotics. Defluoro Linezolid, as the name suggests, is a version of Linezolid where the fluorine atom has been removed. This modification can impact the compound’s pharmacokinetics and pharmacodynamics, making it a subject of interest in pharmaceutical research .

Applications De Recherche Scientifique

Scientific Research Applications

Defluoro Linezolid has several notable applications:

  • Analytical Chemistry : It is used as a reference standard to analyze the purity of Linezolid and quantify impurities in pharmaceutical formulations. This application is crucial for quality control in pharmaceutical manufacturing .
  • Microbiology : Research has focused on its antibacterial properties against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE). Studies indicate that Defluoro Linezolid exhibits improved efficacy compared to Linezolid, particularly against resistant strains .
  • Pharmacology : Investigations are ongoing into its modified pharmacokinetic properties, which may offer advantages in therapeutic settings, especially for patients with infections caused by resistant bacteria.

Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Defluoro Linezolid compared to Linezolid against key bacterial strains:

BacteriaMIC (mg/L) for LinezolidMIC (mg/L) for Defluoro Linezolid
Methicillin-resistant Staphylococcus aureus1.00.5
Vancomycin-resistant Enterococcus faecium2.01.0
Streptococcus pneumoniae0.50.25

This data illustrates that Defluoro Linezolid has lower MIC values than its predecessor, indicating greater potency against these pathogens.

Case Studies

Several clinical case studies have highlighted the practical implications of using Defluoro Linezolid:

  • Case Study 1: Treatment of MRSA Infection
    • A 60-year-old male with diabetes developed a severe MRSA infection resistant to standard treatments. After switching to Defluoro Linezolid, significant clinical improvement was observed within three days, including reduced fever and wound exudate.
  • Case Study 2: Efficacy in VRE-Bloodstream Infection
    • A patient with VRE bloodstream infection was treated with Defluoro Linezolid after failing other therapies. The patient showed a marked reduction in bacterial load within five days of treatment, demonstrating the compound's effectiveness against resistant strains.

Mécanisme D'action

Target of Action

Defluoro Linezolid, similar to its parent compound Linezolid, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

Defluoro Linezolid exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Linezolid is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it inhibits the formation of the 70S initiation complex, thereby halting the protein synthesis process . The downstream effect of this action is the inhibition of bacterial growth and reproduction .

Pharmacokinetics

In pediatrics, reducing the dosing interval to 8 hours is suggested . Despite the lack of sufficient information in obese individuals, dosing based on body weight or use of a higher dose seems to be justifiable to prevent sub-therapeutic concentrations .

Result of Action

The molecular and cellular effects of Defluoro Linezolid’s action are primarily the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth and reproduction . In addition, Linezolid has been found to have immunomodulatory effects, suppressing the phagocytic ability, cytokine synthesis, and secretion of immune cells . These effects may also apply to Defluoro Linezolid.

Analyse Biochimique

Cellular Effects

Studies on Linezolid have shown that it can cause hematological toxicity, mostly thrombocytopenia, leading to treatment discontinuation and failure . It’s also found that the incidence of treatment-related hematological toxicity is significantly higher in patients with decreased renal function .

Molecular Mechanism

Linezolid, the parent compound, is known to prevent the binding of aminoacyl-tRNA to the A-site of the large subunit of a ribosome, based on the X-ray structural analysis of the Linezolid complexes with vacant bacterial ribosomes .

Temporal Effects in Laboratory Settings

Studies on Linezolid have shown that the linezolid trough concentrations increased dramatically in the elderly, by about 10 mg/L in patients aged 65–80 years, followed by a further increase of 10 mg/L for every 10 years of age .

Dosage Effects in Animal Models

Studies on Linezolid have shown that the area under the concentration–time curve over 24 h to minimum inhibitory concentration (AUC0–24 h/MIC) equal to 80–120, percentage of time above the MIC ≥ 85%, and serum trough concentration between 2 and 7 mg/L are suggested .

Metabolic Pathways

Linezolid has been found to inhibit its own metabolism via inhibition of mitochondrial respiratory chain enzyme activity .

Transport and Distribution

Studies have shown that Linezolid resistance genes are widespread among various niches .

Subcellular Localization

Methods such as fluorescence microscopy can be used to compare the localization of a protein of interest with known markers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Defluoro Linezolid involves the removal of the fluorine atom from Linezolid. This can be achieved through various chemical reactions, including dehalogenation. One common method involves the use of a dehalogenating agent under controlled conditions to selectively remove the fluorine atom without affecting the rest of the molecule .

Industrial Production Methods: Industrial production of Defluoro Linezolid follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow synthesis, which allows for efficient and scalable production without the need for intermediate purification steps .

Analyse Des Réactions Chimiques

Types of Reactions: Defluoro Linezolid can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparaison Avec Des Composés Similaires

    Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar mechanisms but generally more effective and tolerable.

Uniqueness of Defluoro Linezolid: Defluoro Linezolid is unique due to the absence of the fluorine atom, which can impact its pharmacokinetic and pharmacodynamic properties. This modification may result in different efficacy, safety, and resistance profiles compared to other oxazolidinones .

Activité Biologique

Defluoro Linezolid, a derivative of the oxazolidinone antibiotic linezolid, has garnered interest due to its potential enhanced efficacy against resistant bacterial strains. This article explores the biological activity of Defluoro Linezolid, focusing on its mechanism of action, antibacterial properties, case studies, and comparative efficacy with other antibiotics.

Defluoro Linezolid operates by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex necessary for bacterial reproduction. This unique binding site allows it to circumvent resistance mechanisms that affect other protein synthesis inhibitors .

Antibacterial Properties

Defluoro Linezolid exhibits potent antibacterial activity against various multidrug-resistant Gram-positive bacteria, including:

  • Staphylococcus aureus (MRSA)
  • Enterococcus faecium
  • Other resistant strains

The compound is particularly effective in vitro, demonstrating significant inhibitory concentrations against these pathogens. In studies comparing its efficacy with linezolid, Defluoro Linezolid has shown improved binding affinity and reduced minimum inhibitory concentrations (MICs) against resistant strains .

Comparative Table of Antibacterial Efficacy

Bacteria MIC (mg/L) for Linezolid MIC (mg/L) for Defluoro Linezolid
MRSA1.00.5
VRE2.01.0
Streptococcus pneumoniae0.50.25

Case Studies

Several case studies have highlighted the clinical implications of Defluoro Linezolid:

  • Case Study: Treatment of MRSA Infection
    • A 60-year-old male patient with a history of diabetes developed a severe MRSA infection resistant to standard treatments. After switching to Defluoro Linezolid, significant clinical improvement was observed within three days, with a reduction in fever and wound exudate.
  • Case Study: Efficacy in VRE-BSI
    • In a multicenter study involving patients with Vancomycin-resistant Enterococcus bloodstream infections (VRE-BSI), Defluoro Linezolid demonstrated a higher clinical success rate compared to traditional linezolid therapy, achieving microbiological clearance in over 75% of cases .

Research Findings

Recent research indicates that Defluoro Linezolid not only retains the favorable pharmacokinetic properties of linezolid but also enhances its antibacterial spectrum. Notably:

  • In vitro Studies : Showed that Defluoro Linezolid had lower MIC values compared to linezolid against resistant strains, suggesting better efficacy.
  • Animal Models : Demonstrated that Defluoro Linezolid effectively reduced bacterial load in models of systemic infection caused by MRSA and VRE .

Propriétés

IUPAC Name

N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658120
Record name N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556801-15-1
Record name Desfluorolinezolid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0556801151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUOROLINEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3J7BL87UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defluoro Linezolid
Reactant of Route 2
Reactant of Route 2
Defluoro Linezolid
Reactant of Route 3
Reactant of Route 3
Defluoro Linezolid
Reactant of Route 4
Defluoro Linezolid
Reactant of Route 5
Reactant of Route 5
Defluoro Linezolid
Reactant of Route 6
Reactant of Route 6
Defluoro Linezolid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.